3-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a thiazole ring fused to a pyrazole ring, with a pyridine moiety attached via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and pyrazole cores[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.
Pyridine derivatives: These compounds are often used in pharmaceuticals due to their diverse biological activities.
Properties
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-6-13(20-19-12)15(21)17-8-11-4-3-5-16-7-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNVTHZRJUAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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